molecular formula C25H27FN2O3 B2854175 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898442-01-8

5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2854175
CAS No.: 898442-01-8
M. Wt: 422.5
InChI Key: DHHDDZAFDXFLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one (CAS 898442-01-8) is a chemical compound offered for research and development purposes. It has a molecular formula of C25H27FN2O3 and a molecular weight of 422.49 g/mol . This compound features a 4H-pyran-4-one core structure substituted with a 2,5-dimethylbenzyloxy group and a 1-(2-fluorophenyl)piperazine moiety. Compounds with pyran and piperazine substructures are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . For instance, research into analogous pyran derivatives has identified inhibitors targeting specific biological pathways, such as the DNAJA1-p53 protein interaction, highlighting the value of this chemical class in developing new pharmacological tools . Similarly, piperazine-containing compounds are widely explored for their interactions with various central nervous system targets . This product is provided for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3/c1-18-7-8-19(2)20(13-18)16-31-25-17-30-21(14-24(25)29)15-27-9-11-28(12-10-27)23-6-4-3-5-22(23)26/h3-8,13-14,17H,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHDDZAFDXFLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyran-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diketones and aldehydes under acidic or basic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and a suitable electrophile.

    Attachment of the 2-Fluorophenylpiperazine Moiety: This can be accomplished through a nucleophilic substitution reaction where the piperazine ring is introduced using a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the pyran-4-one core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenated precursors and strong bases or acids are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-fluorophenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The pyran-4-one core can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID/Reference Pyranone Substituent Piperazine Substituent Molecular Weight LogP (Predicted) Key Differences/Implications
Target Compound 2,5-Dimethylphenylmethoxy 2-Fluorophenyl ~467.5* ~3.5 Balanced lipophilicity; potential CNS activity.
Compound 2-Chlorobenzyloxy 2-Fluorophenyl 448.87 ~3.8 Higher LogP (Cl vs. CH3); possible enhanced membrane permeability.
V008-3093 3,5-Dimethylphenylmethoxy Thiazole-carbonyl 557.67 ~4.2 Bulky thiazole-carbonyl group; likely kinase inhibition.
Y205-6067 N/A (thiazolo-pyrimidinone core) Naphthalen-1-ylmethyl 390.51 ~3.0 Smaller size; lower LogP may improve solubility.

*Molecular weight estimated based on analogous structures.

Key Findings:

Substituent Effects on Lipophilicity: The 2,5-dimethylphenylmethoxy group in the target compound provides moderate lipophilicity (predicted LogP ~3.5), favoring blood-brain barrier penetration compared to the more polar naphthalenylmethyl analog (LogP ~3.0) .

Piperazine Modifications :

  • The 2-fluorophenyl-piperazine motif (common in the target compound and ) is a hallmark of serotonin/dopamine receptor ligands, suggesting shared target profiles .
  • Thiazole-carbonyl (V008-3093) and naphthalenylmethyl (Y205-6067) substituents introduce distinct electronic and steric effects, likely shifting activity toward kinase inhibition or alternative pathways .

Synthetic Considerations: and describe methods for pyridazinone derivatives using NaOCH3 or KOH in dioxane/water .

Q & A

Q. What are the key synthetic pathways for 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the coupling of substituted piperazine derivatives (e.g., 4-(2-fluorophenyl)piperazine) with pyran-4-one precursors. A critical step is the nucleophilic substitution or alkylation to introduce the piperazine-methyl group. For example, the reaction of 2-methoxyphenylpiperazine with aldehydes/ketones under controlled pH and temperature (e.g., 60–80°C in DMF) forms the pyran core . Yield optimization requires precise stoichiometric ratios, anhydrous conditions, and catalysts like K₂CO₃. Chromatography (e.g., silica gel) or recrystallization (using ethanol/water) is used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :
  • 1H/13C NMR : Confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups), aromatic protons (δ 6.5–8.0 ppm), and the pyran-4-one carbonyl (δ 165–170 ppm in 13C) .
  • FTIR : Identifies the C=O stretch (~1640 cm⁻¹) and ether linkages (C–O–C, ~1250 cm⁻¹) .
  • HRMS : Validates molecular weight (calculated m/z for C₂₆H₂₆FNO₃: 443.19) and fragmentation patterns .

Q. What known biological targets are associated with its piperazine and pyran moieties?

  • Methodological Answer : Piperazine derivatives are linked to serotonin/dopamine receptor modulation (e.g., 5-HT₁A, D₂), while the pyran-4-one core may inhibit kinases or cyclooxygenases. In vitro assays (e.g., receptor-binding studies using radioligands) and molecular docking can identify target affinity. For example, fluorophenyl-piperazine analogs show affinity for σ receptors (IC₅₀ < 1 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Methodological Answer : SAR optimization involves systematic substitution of the phenyl (e.g., 2,5-dimethyl vs. 2-fluorophenyl) and piperazine moieties. For example:
  • Methoxy Group Replacement : Substituting the 2,5-dimethylphenyl-methoxy group with bulkier substituents (e.g., chloro or trifluoromethyl) enhances lipophilicity and CNS penetration .
  • Piperazine Modifications : Introducing electron-withdrawing groups (e.g., 2-fluorophenyl) improves metabolic stability. In vitro assays (e.g., microsomal stability tests) and logP measurements guide these changes .

Q. What strategies address contradictory in vitro vs. in vivo activity data for this compound?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Strategies include:
  • Pharmacokinetic Profiling : Assess plasma protein binding (equilibrium dialysis) and hepatic metabolism (CYP450 inhibition assays) .
  • Formulation Adjustments : Use lipid-based nanoparticles to enhance solubility.
  • In Vivo Imaging : Track biodistribution via radiolabeling (e.g., ¹⁸F-PET) to correlate tissue concentrations with efficacy .

Q. What in silico models predict its pharmacokinetics and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., %HIA >80%), blood-brain barrier penetration (BOILED-Egg model), and CYP interactions .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane potential disruption) and Ames mutagenicity .
  • Molecular Dynamics Simulations : Analyze binding stability to targets (e.g., RMSD <2 Å over 100 ns simulations) .

Q. How to design experiments assessing its metabolic stability in hepatic systems?

  • Methodological Answer :
  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to quantify parent compound depletion (t₁/₂ calculation) .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Enzyme Mapping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.